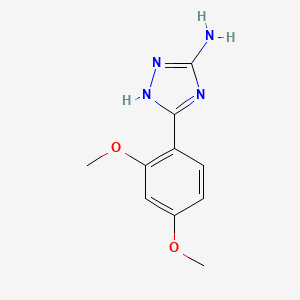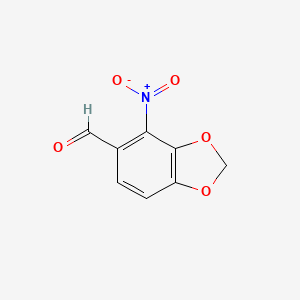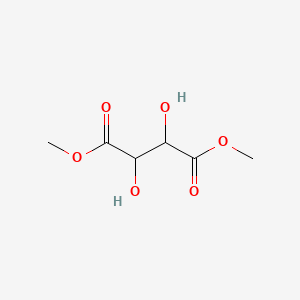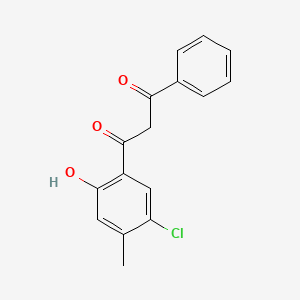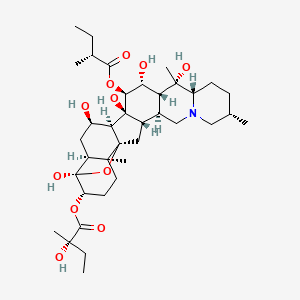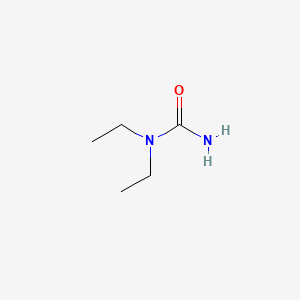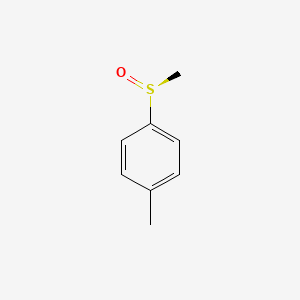
(S)-(-)-Methyl p-tolyl sulfoxide
Descripción general
Descripción
“(S)-(-)-Methyl p-tolyl sulfoxide” is a chemical compound with the molecular formula C14H14OS and a molecular weight of 230.33 . It is a solid substance at 20 degrees Celsius . It is also known as “p-Tolyl Sulfoxide” and "Di-p-tolyl Sulfoxide" .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One method involves the use of palladium and platinum bis-sulfoxide complexes . Another method involves the electrochemical reduction of sulfoxides . The synthesis process requires careful handling and specific conditions to ensure the correct formation of the compound .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various techniques such as X-ray crystallography . The structure is determined by the arrangement of the carbon, hydrogen, and sulfur atoms in the molecule .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can be reduced to sulfides through a Mo-catalysed sulfoxide reduction protocol . This process involves the use of a 3-mercaptopropyl-functionalized silica gel (MPS) as the reducing agent .Physical And Chemical Properties Analysis
“this compound” is a solid substance at 20 degrees Celsius . It has a molecular weight of 230.33 . The melting point ranges from 94.0 to 97.0 degrees Celsius .Aplicaciones Científicas De Investigación
Enantioselective Oxidation
(S)-(-)-Methyl p-tolyl sulfoxide can be synthesized through the enantioselective oxidation of methyl p-tolyl sulfide. A study by Głuszyńska et al. (2004) utilized a chiral Schiff base-vanadium complex as a catalyst with hydrogen peroxide, achieving high yield and enantiomeric excess (e.e.) of up to 43%. Further recrystallization enhanced the enantiomeric purity to 99.7%, showcasing the compound's potential in asymmetric synthesis processes (Głuszyńska, Krajewska, & Rozwadowska, 2004).
Analytical Applications
The enantiomeric excess of this compound can be determined using a high-throughput method that measures its ability to inhibit alcohol dehydrogenase-catalyzed oxidation of ethanol. This method, developed by Sprout and Seto (2005), leverages the differing inhibition constants of the sulfoxide enantiomers, providing a quick and effective analytical tool for assessing enantiomeric purity (Sprout & Seto, 2005).
Molecular Dynamics Studies
This compound's internal dynamics, particularly the low-barrier internal rotation of the ring methyl group, were explored by Sun et al. (2022) using chirped-pulse Fourier transform microwave spectroscopy. This study provided insights into the electronic effects influencing molecular conformation and behavior in the gas phase, contributing to the understanding of sulfoxide's structural properties (Sun, Kleiner, Senftleben, & Schnell, 2022).
Mecanismo De Acción
Target of Action
(S)-(-)-Methyl p-tolyl sulfoxide is a chiral sulfoxide compound that functions as a reagent in organic synthesis . It acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity .
Mode of Action
The mechanism of action of this compound involves the formation of diastereomeric complexes with the substrate . This leads to the selective generation of the desired enantiomer . It plays a key role in controlling the stereochemical outcome of various chemical reactions .
Biochemical Pathways
This compound can be used as a nucleophilic reagent to synthesize optically active β-disulfoxides by reacting with arenesulfinic esters via formation of α-sulfinylcarbanion . It can also be used to synthesize α-substituted N-hydroxylamines by treating with nitrones via preparation of this compound anion .
Result of Action
The result of the action of this compound is the formation of chiral molecules with high enantioselectivity . This is particularly useful in the field of organic synthesis, where the creation of chiral molecules is often a key objective .
Propiedades
IUPAC Name |
1-methyl-4-[(S)-methylsulfinyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5056-07-5 | |
| Record name | 1-Methyl-4-[(S)-methylsulfinyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




